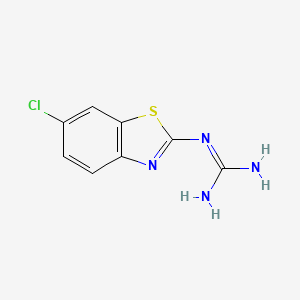

![molecular formula C15H17NO3S B2939780 (E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one CAS No. 2034996-77-3](/img/structure/B2939780.png)

(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

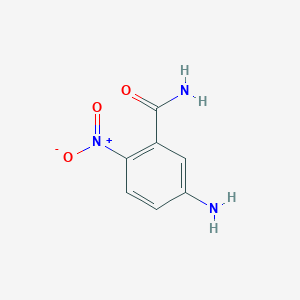

The compound is a complex organic molecule. It contains an azabicyclo[2.2.1]heptane core, which is a type of bicyclic compound containing a nitrogen atom . This core is substituted with various functional groups, including a 2,2-dioxido-2-thia group, a 2-methyl-3-phenylprop-2-en-1-one group, and an (E)-1 group. The exact properties and behavior of this compound would depend on the specific arrangement and interaction of these groups.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Azabicyclo[2.2.1]heptane derivatives have been studied for their reactivity and have been found to participate in various types of reactions .Aplicaciones Científicas De Investigación

Photocycloaddition and Biological Activity

Research on bicyclic compounds similar to the queried chemical has shown applications in photocycloaddition reactions using visible light, which are advantageous for synthesizing azabicycloheptanes with potential biological activities. For instance, flavin-mediated visible-light photocycloaddition has been used to cyclize ω-phenyl and ω,ω'-diphenyl-4-aza-1,6-heptadienes, leading to the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes. These compounds exhibit biological activity, suggesting that related bicyclic compounds could serve as intermediates in pharmaceutical synthesis or as bioactive molecules themselves (Jirásek et al., 2017).

Antimicrobial Activity

Another study demonstrated the synthesis of a novel Schiff base derivative from amoxicillin, showcasing the antibacterial and fungicidal activities of such compounds. This indicates that bicyclic structures incorporating sulfur or nitrogen atoms can be key intermediates in developing new antimicrobial agents, suggesting potential research applications of the compound in antimicrobial drug development (Al-Masoudi et al., 2015).

Asymmetric Synthesis and Drug Design

Derivatives of azabicycloheptanes have been synthesized through Aza-Diels-Alder reactions, highlighting their significance in asymmetric synthesis and the potential to create backbone structures for novel drugs. This area of research suggests that compounds with azabicycloheptane structures are valuable in designing constrained analogues of bioactive molecules, potentially improving pharmacological profiles (Waldmann & Braun, 1991).

β-Lactamase Inhibition

Bicyclic thia compounds similar to the queried chemical have been investigated for their ability to inhibit β-lactamase, extending the antibacterial spectrum of β-lactams. This illustrates the role such compounds can play in combating antibiotic resistance, a major concern in current medical research (English et al., 1978).

Mecanismo De Acción

Propiedades

IUPAC Name |

(E)-1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-11(7-12-5-3-2-4-6-12)15(17)16-9-14-8-13(16)10-20(14,18)19/h2-7,13-14H,8-10H2,1H3/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNABAPBVYTGAZ-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)N2CC3CC2CS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)N2CC3CC2CS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(E)-But-2-enyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2939698.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2939703.png)

![4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B2939706.png)

![3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole](/img/structure/B2939708.png)

![(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2939713.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2939716.png)

![3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2939717.png)

![4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2939719.png)